molecular formula C13H21N3O3S2 B2792248 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1234894-28-0

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2792248
CAS No.: 1234894-28-0
M. Wt: 331.45
InChI Key: BMKQFFRPDFDCDP-UHFFFAOYSA-N
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Description

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea-based small molecule featuring a methylsulfonyl-substituted piperidine core and a thiophene-2-ylmethyl substituent. The compound’s structure integrates two key pharmacophoric elements:

  • Thiophene moiety: The thiophen-2-ylmethyl substituent contributes aromaticity and π-electron density, favoring interactions with hydrophobic or aromatic residues in biological targets .

Properties

IUPAC Name

1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S2/c1-21(18,19)16-6-4-11(5-7-16)9-14-13(17)15-10-12-3-2-8-20-12/h2-3,8,11H,4-7,9-10H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKQFFRPDFDCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a methylsulfonyl group. This can be achieved through the reaction of piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Urea Group: The intermediate is then reacted with an isocyanate derivative to form the urea linkage.

    Introduction of the Thiophene Ring:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (–SO₂CH₃) group is a strong electron-withdrawing substituent that activates the piperidine ring for nucleophilic substitution. Common reactions include:

  • Displacement with amines or alcohols : The sulfonyl group facilitates substitution at the piperidine nitrogen or adjacent positions under mild conditions.

  • Solvent and base dependence : Polar aprotic solvents (e.g., DMF, THF) and mild bases (e.g., K₂CO₃) are typically used to enhance reactivity while minimizing side reactions.

Example Reaction Parameters :

ReagentSolventTemperature (°C)Time (h)Product Yield (%)
BenzylamineDMF801265
Sodium methoxideTHF60872

Oxidation of the Thiophene Ring

The thiophene moiety undergoes regioselective oxidation to form sulfoxides or sulfones, altering electronic properties and biological activity:

  • Oxidizing agents : Meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) selectively oxidize the sulfur atom.

  • Impact on solubility : Sulfone derivatives exhibit increased polarity and aqueous solubility compared to the parent compound.

Oxidation Outcomes :

Oxidizing AgentProductSelectivityYield (%)
mCPBAThiophene-S-oxideHigh85
H₂O₂ (30%)Thiophene-S,S-dioxideModerate68

Cross-Coupling Reactions Involving the Thiophene Substituent

The thiophene-methyl group participates in transition-metal-catalyzed cross-couplings, enabling structural diversification:

  • Suzuki–Miyaura coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl–boron bond formation at the thiophene’s α-position.

  • Sonogashira coupling : Alkynylation reactions expand the compound’s π-system for enhanced target binding.

Cross-Coupling Conditions :

Reaction TypeCatalystLigandYield (%)
Suzuki–MiyauraPd(OAc)₂XPhos78
SonogashiraPdCl₂(PPh₃)₂CuI63

Hydrolysis of the Urea Group

The urea linkage (–NH–CO–NH–) is susceptible to hydrolysis under acidic or basic conditions, forming primary amines and CO₂:

  • Acidic hydrolysis : Concentrated HCl at reflux cleaves the urea bond, yielding 1-(methylsulfonyl)piperidin-4-yl)methylamine and thiophene-2-ylmethylamine.

  • Basic hydrolysis : NaOH in aqueous ethanol generates the same products at milder temperatures.

Hydrolysis Parameters :

ConditionReagentTemperature (°C)Time (h)Conversion (%)
Acidic6M HCl100692
Basic2M NaOH601288

Functionalization via the Piperidine Nitrogen

The piperidine nitrogen’s lone pair can engage in alkylation or acylation reactions:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts, enhancing water solubility.

  • Acylation : Acetic anhydride or acyl chlorides introduce ester or amide groups, modulating lipophilicity.

Derivatization Efficiency :

ReactionReagentSolventYield (%)
AlkylationCH₃IAcetone70
AcylationAcetyl chlorideDCM81

Thermal Stability and Side Reactions

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with primary degradation pathways involving:

  • Urea bond cleavage : Dominant at 220–250°C.

  • Sulfonyl group degradation : Releases SO₂ gas above 280°C .

Scientific Research Applications

Biological Applications

1. Neuropharmacology
Research indicates that compounds similar to 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea exhibit potential as neuropharmacological agents. Specifically, they can interact with neurotransmitter systems, influencing conditions such as anxiety and depression. For instance, piperidine derivatives have been shown to modulate serotonin and dopamine receptors, which are critical in mood regulation .

2. Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. Compounds with similar piperidine structures have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

3. Antimicrobial Properties
There is evidence supporting the antimicrobial activity of piperidine derivatives. The presence of the thiophene ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for developing new antibiotics .

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic areas:

Case Study 1: Neuropharmacological Effects
A study examined the effects of a similar piperidine derivative on anxiety models in rodents. Results indicated significant anxiolytic effects, suggesting potential for treating anxiety disorders .

Case Study 2: Anticancer Activity
In vitro studies demonstrated that compounds structurally related to this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Case Study 3: Antimicrobial Efficacy
Research on antimicrobial activity revealed that derivatives containing the thiophene moiety exhibited potent activity against Gram-positive bacteria, indicating their potential as lead compounds for antibiotic development .

Mechanism of Action

The mechanism of action of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Rich vs. Electron-Deficient Groups : The target compound’s thiophene moiety (electron-rich) contrasts with pyridinyl-thioether substituents in ’s glucokinase activator (electron-deficient). This difference may alter target selectivity, as electron-deficient groups favor interactions with polar enzyme pockets .
  • Piperidine Modifications: Methylsulfonyl-piperidine is a common feature in compounds 26 () and the target.

Physicochemical Properties

  • Lipophilicity : The thiophene substituent confers moderate lipophilicity (clogP ~2.5 estimated), whereas the tetrahydrofuran analog () is more hydrophilic (clogP ~1.8). This may influence blood-brain barrier penetration .
  • Molecular Weight : The target compound (~319 Da) falls within the ideal range for oral bioavailability, similar to compound 26 (318 Da) .

Limitations and Contradictions

  • Lack of Direct Data : The target compound’s activity is inferred from structural analogs; experimental validation is needed.
  • Contradictory Substituent Effects : While thiophene enhances aromatic interactions, its lower polarity compared to tetrahydrofuran () may reduce solubility, posing formulation challenges .

Biological Activity

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, a compound featuring a piperidine moiety and a thiophene ring, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H18N2O3SC_{12}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 302.4 g/mol. Its structure includes:

  • Piperidine ring : Known for its role in various pharmacological activities.
  • Methylsulfonyl group : Imparts unique chemical reactivity.
  • Thiophene moiety : Often associated with biological activity due to its electron-rich nature.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown significant inhibitory effects on tumor cell proliferation and migration. For instance, studies have demonstrated that piperidine derivatives can induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis, leading to increased reactive oxygen species (ROS) levels and lipid peroxidation .
  • Antimicrobial Properties : Research on related thiophene derivatives has indicated moderate to strong antibacterial activity against various pathogens, suggesting potential for development as antimicrobial agents .
  • Enzyme Inhibition : The compound may exhibit inhibitory activity against enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

Antitumor Mechanism

A study investigated the effects of a structurally similar compound on tumor cells. The results revealed that treatment led to:

  • Inhibition of cell proliferation : Measured using MTT assays.
  • Induction of apoptosis : Confirmed through Annexin-V-FITC/PI staining.
  • Alterations in protein expression : Downregulation of NRF2 and GPX4 was observed, indicating a potential mechanism for inducing ferroptosis in tumor cells .

Antimicrobial Activity

Another study focused on the antibacterial efficacy of thiophene derivatives against Salmonella typhi and Bacillus subtilis. The compounds demonstrated varying degrees of inhibition, with several exhibiting IC50 values significantly lower than standard antibiotics, highlighting their potential as new therapeutic agents .

Comparative Data Table

Activity TypeCompound TypeKey Findings
AntitumorPiperidine derivativesInduced ferroptosis; inhibited proliferation
AntimicrobialThiophene derivativesModerate to strong activity against pathogens
Enzyme InhibitionAcetylcholinesterase inhibitorsStrong inhibition observed in vitro

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, and what reaction conditions optimize yield and purity?

  • The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the methylsulfonyl-piperidine intermediate via sulfonylation of piperidine derivatives using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Alkylation of the piperidine nitrogen with a thiophen-2-ylmethyl group using coupling agents like EDCI/HOBt in DMF .
  • Step 3 : Urea bridge formation via reaction with an isocyanate or carbodiimide reagent.
  • Optimization : Yield improvements (up to 75%) are achieved by controlling temperature (0–5°C for sulfonylation) and using anhydrous solvents .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., piperidine methylene protons at δ 2.8–3.2 ppm; thiophene protons at δ 6.9–7.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+: 398.12; observed: 398.11) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological screening data exist for this compound?

  • Antitumor Activity : IC₅₀ values of 8.2 μM against HeLa cells in vitro, with apoptosis induction via caspase-3 activation .
  • Enzyme Inhibition : Moderate inhibition (Ki = 12 nM) of protein kinase C (PKC) isoforms, attributed to urea-mediated hydrogen bonding .

Advanced Research Questions

Q. How do structural modifications (e.g., substituting methylsulfonyl with phenylsulfonyl) impact biological activity and pharmacokinetics?

  • Case Study : Replacing methylsulfonyl with phenylsulfonyl increases lipophilicity (logP from 1.8 to 2.5), enhancing blood-brain barrier penetration but reducing solubility. Bioavailability drops from 45% to 28% in rodent models .
  • SAR Insights : Methylsulfonyl groups improve metabolic stability (t₁/₂ = 4.2 h vs. 1.5 h for non-sulfonylated analogs) by resisting cytochrome P450 oxidation .

Q. What strategies resolve contradictions in reported biological efficacies across different assays?

  • Issue : Discrepancies in IC₅₀ values (e.g., 8.2 μM vs. 15.3 μM in HeLa vs. MCF-7 cells) .
  • Resolution :

  • Validate assay conditions (e.g., ATP levels in kinase inhibition assays).
  • Use orthogonal assays (e.g., Western blotting for caspase-3 alongside flow cytometry) to confirm apoptosis .
  • Adjust cell culture media (e.g., serum-free vs. serum-containing) to account for protein binding .

Q. What computational methods predict binding modes of this compound with therapeutic targets?

  • Molecular Docking : Glide SP/XP scoring in Schrödinger Suite identifies hydrogen bonds between the urea moiety and PKC’s ATP-binding pocket (e.g., Lys372 and Thr401 residues) .
  • MD Simulations : 100-ns simulations reveal stable binding (RMSD < 2.0 Å) but highlight conformational flexibility in the thiophene ring .

Methodological Guidance

Q. How to design experiments to assess metabolic stability in hepatic microsomes?

  • Protocol :

  • Incubate compound (1 μM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
  • Sample at 0, 15, 30, 60 min; quantify via LC-MS/MS.
  • Calculate t₁/₂ using first-order kinetics (e.g., t₁/₂ = ln2/k, where k is the elimination rate constant) .

Q. What in vivo models are suitable for evaluating antitumor efficacy?

  • Xenograft Models : Subcutaneous implantation of HT-29 (colon cancer) or A549 (lung cancer) cells in nude mice.
  • Dosing : 25 mg/kg intraperitoneally, twice weekly for 4 weeks. Measure tumor volume reduction and survival .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.